molecular formula C7H10N4O3S2 B7616875 Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate

Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate

Cat. No.: B7616875
M. Wt: 262.3 g/mol
InChI Key: IUXIYCPPEBKDOW-UHFFFAOYSA-N
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Description

Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and an ethyl carbamate group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-amino-1,3,4-thiadiazole and ethyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The reaction mixture is stirred for several hours to ensure complete conversion.

  • Purification: The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to handle the increased volume. The reaction conditions are optimized to maximize yield and minimize by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Sulfoxides and Sulfones: Resulting from oxidation reactions.

  • Amine Derivatives: Resulting from reduction reactions.

  • Substitution Products: Various derivatives formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential antimicrobial properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the production of dyes, corrosion inhibitors, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate exerts its effects involves its interaction with biological targets such as enzymes or receptors. The thiadiazole ring can bind to metal ions, which may disrupt enzyme activity or cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological system.

Comparison with Similar Compounds

  • 2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the carbamate group.

  • 2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure with a methyl group instead of an ethyl group.

  • 2-Amino-5-phenyl-1,3,4-thiadiazole: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness: Ethyl {[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}carbamate is unique due to its combination of the thiadiazole ring and the ethyl carbamate group, which provides distinct chemical and biological properties compared to its similar compounds.

Properties

IUPAC Name

ethyl N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3S2/c1-2-14-6(13)9-4(12)3-15-7-11-10-5(8)16-7/h2-3H2,1H3,(H2,8,10)(H,9,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXIYCPPEBKDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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